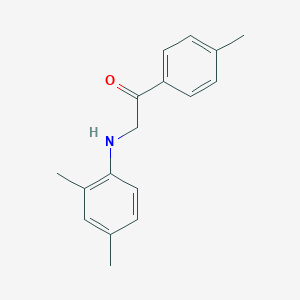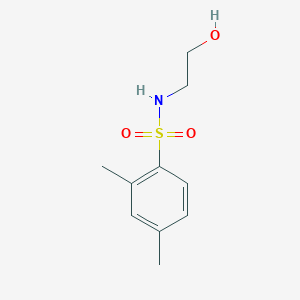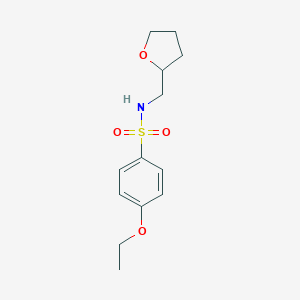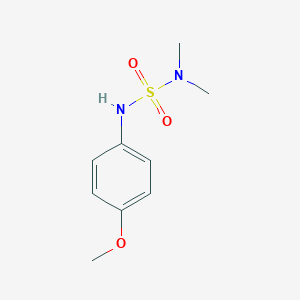
2-((2-(3,4-Dihydroxyphenyl)-2-oxoethyl)thio)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of nicotinic acid (also known as niacin or vitamin B3), which is an essential nutrient for humans. It has a thioether linkage to a 3,4-dihydroxyphenyl-2-oxoethyl group . The 3,4-dihydroxyphenyl group is a common motif in many biologically active compounds, including dopamine .
Molecular Structure Analysis
The molecular structure would likely feature a carboxylic acid group from the nicotinic acid, a thioether linkage, and a 3,4-dihydroxyphenyl-2-oxoethyl group. The presence of multiple hydroxyl (-OH) groups could potentially allow for hydrogen bonding and could influence the compound’s solubility and reactivity .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. The carboxylic acid group could participate in acid-base reactions, and the hydroxyl groups could potentially be involved in oxidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. The presence of multiple hydroxyl groups and a carboxylic acid group could make the compound polar and potentially soluble in water .Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
It is known that similar compounds, such as 3,4-dihydroxyphenylacetic acid, are metabolites of the neurotransmitter dopamine . Therefore, it is plausible that 2-((2-(3,4-Dihydroxyphenyl)-2-oxoethyl)thio)nicotinic acid may also interact with the dopaminergic system.
Mode of Action
For instance, dopamine can be metabolized into substances like 3,4-Dihydroxyphenylacetic acid, which are then degraded to form homovanillic acid (HVA) . This process involves the enzymes monoamine oxidase (MAO) and catechol-O-methyl transferase (COMT) .
Biochemical Pathways
Similar compounds like 3,4-dihydroxyphenylacetic acid are involved in the metabolism of the neurotransmitter dopamine . This pathway involves the conversion of dopamine to DOPAC by the enzyme MAO, and then the conversion of DOPAC to HVA by the enzyme COMT .
Result of Action
Similar compounds like 3,4-dihydroxyphenylacetic acid, a metabolite of dopamine, can be oxidized by hydrogen peroxide, leading to the formation of toxic metabolites which destroy dopamine storage vesicles in the substantia nigra . This may contribute to the failure of levodopa treatment of Parkinson’s disease .
Propriétés
IUPAC Name |
2-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5S/c16-10-4-3-8(6-11(10)17)12(18)7-21-13-9(14(19)20)2-1-5-15-13/h1-6,16-17H,7H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUODTAWCYUYGQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SCC(=O)C2=CC(=C(C=C2)O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(3,4-Dihydroxyphenyl)-2-oxoethyl)thio)nicotinic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[3-(dimethylamino)propyl]-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B495202.png)
![(2-{[2-(2-fluorophenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B495203.png)

![1-(4-Chlorophenyl)-2-{[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B495205.png)
![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone](/img/structure/B495208.png)
![1-(4-methylphenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B495209.png)
![1,4-Bis[(4-ethoxyphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B495210.png)
![1-(4-methoxyphenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B495212.png)
